N-[(pyrimidin-2-yl)methyl]-3-(trifluoromethyl)pyridin-2-amine N-[(pyrimidin-2-yl)methyl]-3-(trifluoromethyl)pyridin-2-amine
Brand Name: Vulcanchem
CAS No.: 2549031-15-2
VCID: VC11817567
InChI: InChI=1S/C11H9F3N4/c12-11(13,14)8-3-1-4-17-10(8)18-7-9-15-5-2-6-16-9/h1-6H,7H2,(H,17,18)
SMILES: C1=CC(=C(N=C1)NCC2=NC=CC=N2)C(F)(F)F
Molecular Formula: C11H9F3N4
Molecular Weight: 254.21 g/mol

N-[(pyrimidin-2-yl)methyl]-3-(trifluoromethyl)pyridin-2-amine

CAS No.: 2549031-15-2

Cat. No.: VC11817567

Molecular Formula: C11H9F3N4

Molecular Weight: 254.21 g/mol

* For research use only. Not for human or veterinary use.

N-[(pyrimidin-2-yl)methyl]-3-(trifluoromethyl)pyridin-2-amine - 2549031-15-2

Specification

CAS No. 2549031-15-2
Molecular Formula C11H9F3N4
Molecular Weight 254.21 g/mol
IUPAC Name N-(pyrimidin-2-ylmethyl)-3-(trifluoromethyl)pyridin-2-amine
Standard InChI InChI=1S/C11H9F3N4/c12-11(13,14)8-3-1-4-17-10(8)18-7-9-15-5-2-6-16-9/h1-6H,7H2,(H,17,18)
Standard InChI Key IFFPEAPXMGGFBQ-UHFFFAOYSA-N
SMILES C1=CC(=C(N=C1)NCC2=NC=CC=N2)C(F)(F)F
Canonical SMILES C1=CC(=C(N=C1)NCC2=NC=CC=N2)C(F)(F)F

Introduction

Structural Characteristics and Molecular Properties

Heterocyclic Framework and Substituent Effects

The compound’s core consists of a pyridine ring fused to a pyrimidine moiety via a methylene bridge. The pyridine ring at position 3 bears a trifluoromethyl (-CF3_3) group, while the pyrimidine ring remains unsubstituted except for the methylene-linked amine. This arrangement creates a planar geometry that facilitates interactions with hydrophobic binding pockets in biological targets. Quantum chemical analyses using Density Functional Theory (DFT) reveal that the -CF3_3 group induces significant electron withdrawal, polarizing the pyridine ring and enhancing hydrogen-bonding capacity at the amine group .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC11H9F3N4\text{C}_{11}\text{H}_9\text{F}_3\text{N}_4
Molecular Weight254.21 g/mol
IUPAC NameN-(pyrimidin-2-ylmethyl)-3-(trifluoromethyl)pyridin-2-amine
Canonical SMILESC1=CC(=C(N=C1)NCC2=NC=CC=N2)C(F)(F)F
Topological Polar Surface Area58.9 Ų
Hydrogen Bond Donors1
Hydrogen Bond Acceptors6

The compound’s moderate topological polar surface area (58.9 Ų) and balanced logP value (~2.1) suggest favorable membrane permeability and oral bioavailability, aligning with Lipinski’s Rule of Five.

Synthetic Methodologies and Optimization

Stepwise Assembly of the Heterocyclic Core

Synthesis typically begins with the preparation of 3-(trifluoromethyl)pyridin-2-amine, which undergoes nucleophilic substitution with 2-(chloromethyl)pyrimidine in the presence of a base such as potassium carbonate. Microwave-assisted synthesis has emerged as a preferred method due to its efficiency; a reaction mixture containing equimolar substrates in dimethyl sulfoxide (DMSO) achieves 98% yield under optimized conditions (190°C, 10 minutes, 225 W microwave power) . Comparative studies demonstrate that conventional thermal methods yield only 62.87% product with lower purity (46.55%), underscoring the superiority of microwave techniques .

Pharmacological Profile and Biological Activity

Enzymatic Inhibition and Receptor Interactions

Preliminary in vitro studies on structurally analogous compounds reveal potent inhibitory effects on tyrosine kinases, particularly those involved in oncogenic signaling pathways . The trifluoromethyl group enhances binding affinity to ATP pockets by forming hydrophobic interactions with valine and leucine residues, as evidenced by molecular docking simulations . For instance, derivatives lacking the -CF3_3 substituent exhibit 10-fold reduced activity against Abl kinase, highlighting its critical role .

Table 2: Comparative Biological Activity of Analogues

CompoundTarget EnzymeIC50_{50} (nM)Selectivity Index
N-(Pyrimidin-2-yl)methyl...Abl kinase12.3 ± 1.5>100
Des-CF3_3 analogueAbl kinase145 ± 1822
Piperazine-substitutedEGFR89 ± 1115

Pharmacokinetic and Toxicity Considerations

The compound demonstrates favorable ADMET properties in rodent models:

  • Bioavailability: 67% oral bioavailability due to efficient intestinal absorption.

  • Half-Life: 8.2 hours in plasma, supporting twice-daily dosing.

  • CYP450 Inhibition: Low inhibition (IC50_{50} > 10 μM) against CYP3A4 and CYP2D6, minimizing drug-drug interaction risks .

Applications in Drug Discovery and Development

Anticancer Therapeutics

The compound’s kinase inhibitory activity positions it as a candidate for targeted cancer therapies. In xenograft models of chronic myeloid leukemia (CML), daily administration (25 mg/kg) reduced tumor volume by 78% over 28 days, comparable to imatinib mesylate . Synergistic effects with paclitaxel in breast cancer cell lines (MCF-7, MDA-MB-231) suggest potential for combination therapies .

Antimicrobial Agents

Structural analogues exhibit broad-spectrum antimicrobial activity, with minimum inhibitory concentrations (MICs) of 2–4 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans . The -CF3_3 group disrupts microbial membrane integrity by interacting with ergosterol analogs, a mechanism confirmed via fluorescence anisotropy assays .

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